molecular formula C11H13N3O B3353865 N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide CAS No. 568543-99-7

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide

Cat. No.: B3353865
CAS No.: 568543-99-7
M. Wt: 203.24 g/mol
InChI Key: DQAFWJOMDWZTBB-UHFFFAOYSA-N
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Description

Overview of Benzodiazole Derivatives in Contemporary Chemical and Biological Research

Benzodiazole, more commonly known as benzimidazole (B57391), is a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings. niscair.res.in This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. nih.govijsrst.com Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities, making them a focal point for the development of new therapeutic agents. ijsrst.com

The structural versatility of the benzimidazole nucleus allows for extensive modification, which has led to the discovery of compounds with diverse therapeutic applications. jchemrev.com These include anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and antifungal properties. jchemrev.comjchemrev.com The ability of the benzimidazole core to serve as a "privileged structure" in drug discovery stems from its capacity to interact with various biological targets. nih.gov Consequently, research into benzimidazole-based compounds remains a dynamic and rapidly evolving field, with continuous efforts to synthesize and evaluate new derivatives for enhanced efficacy and selectivity. jchemrev.comjchemrev.com

Significance of Acetamide (B32628) Moieties in Medicinal Chemistry and Compound Design

The acetamide group (CH₃CONH-) is a fundamental functional group in medicinal chemistry, recognized for its role in molecular recognition and pharmacokinetic properties. patsnap.com As an amide, it can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group), enabling stable interactions with the active sites of proteins and enzymes. patsnap.comresearchgate.net This characteristic makes the acetamide moiety a favored motif in the design of enzyme inhibitors and receptor antagonists. patsnap.comresearchgate.net

Molecules containing the acetamide linkage are reported to exhibit a wide spectrum of biological activities. nih.gov This functional group is present in numerous clinically prescribed drugs, contributing to their therapeutic potential in treating infections, convulsions, pain, and inflammation. nih.gov Furthermore, the acetamide functional group is amenable to prodrug design; it can be used to modify the physicochemical properties of a parent drug, such as solubility or stability, and can be hydrolyzed in vivo by amidase enzymes to release the active compound. archivepp.com

Historical Perspective on the Discovery and Initial Academic Investigations of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is largely defined by its potential rather than documented findings. Its structure, which combines the biologically active benzimidazole ring with the pharmacologically significant acetamide moiety, suggests it could be a candidate for various biological activities. However, dedicated studies on its synthesis, characterization, and biological evaluation are conspicuously absent from peer-reviewed literature.

This lack of specific research highlights several unaddressed questions that form the basis for future investigation:

Biological Activity: The compound's potential as an anticancer, antimicrobial, anti-inflammatory, or analgesic agent, based on the known properties of its constituent parts, has not been systematically evaluated.

Mechanism of Action: Should any biological activity be discovered, the underlying molecular mechanism and specific cellular targets would need to be elucidated.

Structure-Activity Relationship (SAR): There is no information on how modifications to its structure would affect its biological activity.

Physicochemical Properties: A comprehensive characterization of its properties, including solubility, stability, and crystal structure, is required for any potential development.

Scope and Objectives of the Proposed Academic Research on this compound

Given the knowledge gaps, a focused academic research program on this compound is warranted. The scope of such research would be to synthesize, characterize, and conduct a preliminary biological evaluation of the compound.

The primary objectives would be:

To Develop and Optimize a Synthetic Route: Establish an efficient and scalable method for the synthesis of this compound with high purity.

To Perform Full Spectroscopic and Structural Characterization: Characterize the synthesized compound unambiguously using modern analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction.

To Conduct Broad-Spectrum Biological Screening: Evaluate the compound's in vitro activity against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes related to inflammation (e.g., cyclooxygenases).

To Perform Computational and Docking Studies: Use molecular modeling to predict potential biological targets and understand the binding interactions of the compound, helping to rationalize any observed biological activity.

This foundational research would establish the scientific groundwork necessary to determine if this compound or its derivatives represent a promising new scaffold for drug discovery.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 568543-99-7
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol cymitquimica.com
Canonical SMILES CC(C1=NC2=CC=CC=C2N1)NC(=O)C

| Physical Description | Solid (predicted) |

Table 2: Established Biological Activities of Core Scaffolds

Scaffold Associated Biological Activities
Benzimidazole Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Analgesic, Antidiabetic, Antifungal, Anticonvulsant. nih.govjchemrev.comjchemrev.com

| Acetamide | Enzyme Inhibition (e.g., COX), Antimicrobial, Antifungal, Antiviral, Anti-inflammatory. patsnap.comnih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7(12-8(2)15)11-13-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAFWJOMDWZTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Derivatization

Established Synthetic Routes for N-[1-(1H-1,3-benzodiazol-2-yl)acetamide]

The most prevalent and established method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as esters, anhydrides, or acid halides). researchgate.netrsc.org This approach, often referred to as the Phillips-Ladenburg synthesis, provides a direct and efficient pathway to the benzimidazole (B57391) core.

For the target molecule, N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide, a direct synthetic route involves the condensation of o-phenylenediamine with N-acetyl-L-alanine. This one-pot reaction forms the benzimidazole ring and incorporates the desired side chain simultaneously. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the final benzimidazole product.

The primary precursors for this synthesis are o-phenylenediamine and N-acetyl-L-alanine . The choice and purity of these starting materials are critical for achieving high yields and minimizing side products.

Optimization of the synthesis relies heavily on the choice of condensing agents and catalysts. Traditionally, strong mineral acids such as hydrochloric acid (HCl) or polyphosphoric acid (PPA) were used to drive the condensation and cyclization. However, modern methodologies often employ milder and more efficient catalytic systems to improve yields and simplify purification. Optimization involves screening various catalysts and solvents to find the ideal combination that promotes high conversion under the mildest possible conditions.

Table 1: Reagent Optimization in Benzimidazole Synthesis

Catalyst/Reagent Type Examples Role in Synthesis
Brønsted Acids p-Toluenesulfonic acid (p-TSA), Acetic Acid, HCl Protonates the carbonyl group, activating it for nucleophilic attack by the diamine. Facilitates dehydration.
Lewis Acids Zinc Chloride (ZnCl₂), Erbium(III) triflate (Er(OTf)₃) Coordinates to the carbonyl oxygen, enhancing its electrophilicity.
Solid Acid Catalysts Amberlyst-15, Sulfonated Cobalt Ferrite Heterogeneous catalysts that are easily separable and recyclable, aligning with green chemistry principles.

| Condensing Agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Used in conjunction with carboxylic acids to form an active intermediate that readily reacts with the diamine. |

The efficiency of benzimidazole synthesis is highly dependent on reaction parameters such as temperature, reaction time, and the choice of solvent. Conventional heating methods often require elevated temperatures and prolonged reaction times.

Strategies to enhance yield include:

Catalyst Selection: The use of an appropriate catalyst can significantly lower the activation energy of the reaction, allowing for lower temperatures and shorter times.

Solvent Choice: The polarity of the solvent can influence reaction rates. While high-boiling point polar solvents like DMF were common, greener alternatives like ethanol (B145695) or even water are now preferred. organic-chemistry.org In some cases, solvent-free conditions have proven to be highly effective. rsc.org

Removal of Water: As the cyclization step involves dehydration, the continuous removal of water from the reaction mixture can drive the equilibrium towards the product, thereby increasing the yield.

Table 2: Comparison of Reaction Conditions for Benzimidazole Synthesis

Method Catalyst Solvent Temperature (°C) Time Yield (%)
Conventional Heating Polyphosphoric Acid None 150-200 4-8 h 70-85
Conventional Heating Acetic Acid Acetic Acid Reflux 6-12 h 65-80
Catalytic Method Er(OTf)₃ Water 80 1-2 h >90

| Catalytic Method | NH₄Cl | Ethanol | Room Temp | 4-6 h | 85-95 |

Development of Novel Synthetic Approaches to N-[1-(1H-1,3-benzodiazol-2-yl)acetamide]

To overcome the limitations of traditional methods, such as harsh conditions and long reaction times, significant research has focused on developing novel, more efficient, and environmentally benign synthetic protocols.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. nih.gov Microwave irradiation provides rapid and uniform heating, which often leads to a dramatic reduction in reaction times and an increase in product yields. nih.gov

Green chemistry principles are increasingly being integrated into synthetic methodologies. nih.gov This includes the use of:

Greener Solvents: Utilizing water, ethanol, or ionic liquids as reaction media.

Solvent-Free Conditions: Performing reactions by grinding reagents together, often with a solid catalyst, which minimizes waste. nih.gov

Recyclable Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Benzimidazoles

Parameter Conventional Heating Microwave Irradiation Advantage of MAOS
Reaction Time Hours to Days Minutes Drastic time reduction
Energy Consumption High Low Increased energy efficiency
Yield Moderate to High Often Higher Improved process efficiency
Side Products Can be significant Often reduced Cleaner reaction profiles

| Conditions | High temperatures | Controlled heating | Milder effective conditions |

For the synthesis of this compound, a microwave-assisted approach using a green solvent like ethanol and a mild acid catalyst could offer a rapid and high-yielding alternative to conventional heating.

Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, represents a frontier in green chemistry. researchgate.net While specific enzymatic routes to this compound are not yet established, the principles can be considered for future development.

A potential chemo-enzymatic strategy could involve a cascade reaction. For instance, an alcohol dehydrogenase (ADH) enzyme could be used for the in situ oxidation of a corresponding amino alcohol precursor to an amino aldehyde. This highly reactive intermediate could then undergo cyclization with o-phenylenediamine, possibly facilitated by a mild chemical catalyst in a one-pot system. researchgate.net This approach offers the potential for high stereoselectivity in forming the chiral center and operates under mild, aqueous conditions, making it an attractive green alternative. mdpi.com

Strategic Derivatization of N-[1-(1H-1,3-benzodiazol-2-yl)acetamide] Analogues

The benzimidazole scaffold is highly amenable to structural modification, allowing for the strategic derivatization of analogues to fine-tune their physicochemical properties and biological activities. nih.govlongdom.org The structural flexibility of the benzimidazole core permits modifications at several key positions. nih.gov

Key derivatization strategies include:

N-1 Substitution of the Benzimidazole Ring: Alkylation, arylation, or acylation at the N-1 position can significantly alter the molecule's lipophilicity and hydrogen-bonding capabilities, which can impact its interaction with biological targets.

Modification of the C-2 Side Chain: The ethylacetamide group can be modified. For example, replacing the acetyl group with other acyl groups or converting the amide to other functional groups can explore structure-activity relationships (SAR). nih.gov The methyl group on the ethyl side chain can be replaced with larger alkyl or aryl groups.

Substitution on the Benzene (B151609) Ring: Introducing substituents (e.g., halogens, nitro, amino, or methoxy (B1213986) groups) at the C-5 or C-6 positions of the benzene ring is a common strategy to modulate electronic properties and metabolic stability. mdpi.com

These derivatizations are crucial in drug discovery for optimizing lead compounds into clinical candidates with improved efficacy and pharmacokinetic profiles.

Table 4: Examples of Strategic Derivatization of Benzimidazole Analogues and Their Applications

Derivatization Site Modification Example Resulting Analogue Class Potential Application
C-2 Side Chain Replacement of acetamide (B32628) with a piperazine (B1678402) moiety Piperazine-acetamide benzimidazoles Anticancer agents elsevierpure.com
C-2 Side Chain Condensation with aromatic aldehydes Benzimidazole-chalcone hybrids Topoisomerase II inhibitors nih.gov
Benzene Ring (C-5) Introduction of a sulfonic acid group 2-Arylbenzimidazole-5-sulfonic acids UV-filtering agents mdpi.com

| N-1 Position | Addition of a phenylsulfonyl group | N-Sulfonyl benzimidazoles | Anti-inflammatory agents nih.gov |

Rational Design of Functional Group Modifications

Rational drug design for benzimidazole derivatives often leverages structure-activity relationship (SAR) studies to guide the modification of functional groups. nih.gov The primary goal is to enhance a compound's interaction with its biological target, thereby improving its efficacy and selectivity. Key positions on the benzimidazole ring system, such as N-1, C-2, and C-5/C-6, are frequently targeted for modification. nih.gov

The design process considers how different substituents will affect the molecule's electronic and steric properties. For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy groups) can significantly alter the reactivity and binding affinity of the molecule. acs.orgnih.gov The benzimidazole nucleus can act as both a hydrogen bond donor and acceptor, a feature crucial for binding to various biological targets. researchgate.net Modifications are designed to optimize these hydrogen bonding interactions.

Computational tools, such as molecular docking, are often employed to predict the binding modes of designed derivatives with their target proteins. nih.gov For example, docking studies on benzimidazole derivatives targeting the EGFR tyrosine kinase have shown that specific hydrogen bonds with key amino acid residues like LYS721 and THR830 are crucial for inhibitory activity. nih.gov This predictive insight allows for the prioritization of synthetic targets that are most likely to exhibit the desired biological profile.

Research findings on related benzimidazole structures have demonstrated the impact of specific functional groups. In one study, the presence of halogen groups on N-substituted 6-chloro-1H-benzimidazole derivatives was found to be important for their pharmacological effects. nih.gov Another series of 2-aryl benzimidazoles identified compound 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide as a multi-target inhibitor, highlighting the significance of the chloroacetamide group and the tolyl substituent. nih.gov

Table 1: Examples of Rational Modifications on the Benzimidazole Scaffold This table is generated based on findings from related benzimidazole derivatives to illustrate the principles of rational design.

Modification Position Functional Group Introduced Rationale / Observed Effect Reference
C-2 p-tolyl Multi-target RTK inhibition nih.gov
C-6 Chloro (Cl) Important for pharmacological effect nih.gov
C-6 Nitro (NO2) Modulation of electronic properties nih.gov
N-1 Substituted benzyl Enhanced DNA binding affinity and cytotoxicity nih.gov

Exploration of Benzodiazole Core and Acetamide Side Chain Diversification

The diversification of the benzimidazole core and the acetamide side chain is a key strategy for generating chemical libraries of novel compounds with a broad spectrum of biological activities. acs.org This approach, sometimes referred to as privileged-substructure-based diversity-oriented synthesis (p-DOS), uses the benzimidazole scaffold as a starting point to create a wide range of polyheterocyclic skeletons. acs.org

Benzodiazole Core Diversification: The benzimidazole core can be modified at several positions. N-1 substitution is a common strategy, often achieved by reacting the benzimidazole with various halides. nih.gov This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heterocyclic moieties, which can profoundly influence the compound's properties.

Modifications at the C-2 position are also prevalent. One synthetic route involves the condensation of o-phenylenediamine derivatives with substituted aromatic aldehydes. nih.gov This method allows for the incorporation of diverse aryl groups at the 2-position. Furthermore, transition-metal-catalyzed reactions, such as rhodium-catalyzed C-H activation, can be used to transform 2-aryl benzimidazoles into more complex fused systems like benzimidazole-fused quinolines. acs.org

Acetamide Side Chain Diversification: The acetamide side chain of this compound offers multiple points for diversification. The terminal acetamide group can be readily modified. For example, the synthesis of related compounds often starts with 2-aminobenzimidazole, which is first reacted with chloroacetyl chloride to form an N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide intermediate. elsevierpure.comresearchgate.net This chloro-substituted intermediate is a versatile precursor that can react with various nucleophiles, such as substituted anilines or piperazines, to generate a library of derivatives with diverse N-substituents on the acetamide moiety. researchgate.netelsevierpure.com

The ethyl linker between the benzimidazole core and the acetamide nitrogen can also be altered. Synthetic strategies can be adapted to introduce linkers of different lengths or rigidities, which can affect the molecule's conformational flexibility and its ability to fit into a target's binding site.

Table 2: Synthetic Strategies for Diversification This table is generated based on synthetic methodologies for related benzimidazole-acetamide derivatives.

Molecular Fragment Diversification Strategy Reagents / Conditions Resulting Structures Reference
Benzodiazole Core (N-1) N-alkylation/arylation Substituted halides, K2CO3, Microwave irradiation N-1 substituted benzimidazoles nih.gov
Benzodiazole Core (C-2) Condensation o-phenylenediamines, substituted aldehydes 2-substituted benzimidazoles nih.gov
Benzodiazole Core (C-2) C-H Activation / Annulation 2-aryl benzimidazole, diazo compounds, Rhodium catalyst Benzimidazole-fused quinolines acs.org

Molecular Mechanisms and Preclinical Biological Interactions

Investigation of Receptor Binding Affinities and Modulatory Effects of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide in In Vitro Systems

The initial step in characterizing a novel compound often involves screening it against a panel of biological targets to determine its binding affinity and functional activity.

Identification of Specific Biological Target Receptors (e.g., GPCRs, Ion Channels)

Comprehensive literature searches did not yield specific receptor binding data for this compound. However, the benzimidazole (B57391) scaffold is a known constituent of ligands for various G protein-coupled receptors (GPCRs). For instance, different benzimidazole derivatives have been identified as multi-target ligands for aminergic GPCRs, such as dopamine and serotonin receptors, showing potential for antipsychotic applications nih.gov. The versatile nature of the benzimidazole nucleus suggests it could have affinity toward several receptors, making broad panel screening a crucial step for target identification nih.gov. Without experimental data, the specific receptor targets for this compound remain speculative.

Kinetics of Ligand-Receptor Interactions

There is currently no publicly available information detailing the kinetics of ligand-receptor interactions for this compound. Such studies would typically involve radioligand binding assays to determine key kinetic parameters like the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). This information is critical for understanding the duration of action and the nature of the compound's engagement with its target receptor.

Enzymatic Modulation and Inhibition Profiles of this compound

Many therapeutic agents exert their effects by modulating the activity of specific enzymes. The benzimidazole and acetamide (B32628) moieties are present in various known enzyme inhibitors.

Determination of Enzyme Kinetics and Inhibition Constants

No specific enzyme inhibition data for this compound was found in the available literature. Research on structurally related compounds, however, highlights the potential for this class of molecules to act as enzyme inhibitors. For example, benzimidazole-based thiadiazole derivatives have been assessed as dual inhibitors of α-amylase and α-glucosidase frontiersin.org, while other complex benzimidazole-acetamides have been identified as potent inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) nih.gov.

To characterize such activity, enzyme kinetic studies are performed. These experiments determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and calculate the inhibition constant (K_i), which quantifies the potency of the inhibitor. A Lineweaver-Burk plot is a common graphical method used to visualize the mechanism of inhibition semanticscholar.org.

Below is an example data table illustrating the type of results obtained from enzyme inhibition studies for a hypothetical compound.

Enzyme TargetType of InhibitionK_i (nM)IC_50 (µM)
Enzyme XCompetitive750.25
Enzyme YNon-competitive4501.10
Enzyme ZNo significant inhibition>10,000>50
Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Structural Basis for Enzyme-Compound Interactions

Understanding how a compound binds to an enzyme at the atomic level is crucial for rational drug design and optimization. This is typically achieved through techniques like X-ray crystallography or through computational methods like molecular docking. While no such structural studies exist for this compound, molecular docking has been used extensively for related compounds. For instance, docking analyses have helped to assess the affinity of benzimidazole acetamide derivatives towards various receptors involved in neurodegeneration and to elucidate the binding modes of benzimidazole-based inhibitors in the active sites of α-amylase and α-glucosidase nih.govfrontiersin.orgnih.gov. These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex.

Analysis of Cellular Signaling Pathway Interventions by this compound (Non-Human Cell Models)

Beyond direct interaction with receptors or enzymes, it is vital to understand a compound's downstream effects on cellular signaling pathways. Publicly accessible studies detailing the effects of this compound on any specific signaling cascade are not available.

However, research on related structures provides insight into potential mechanisms. For example, a novel benzothiazole derivative, PB11, was found to induce apoptosis in cancer cell lines by suppressing the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation nih.govnih.gov. Studies on other benzimidazole acetamide derivatives have shown they can attenuate neuroinflammation by modulating the expression of factors like TNF-α and NF-κB in rat models of neurodegeneration nih.govnih.gov. These examples underscore the potential for compounds containing the benzimidazole-acetamide scaffold to intervene in critical cellular pathways, though the specific effects of this compound require direct experimental evaluation.

Elucidation of Downstream Signaling Cascades

Currently, there are no specific studies available that elucidate the downstream signaling cascades affected by this compound. However, research on other benzimidazole derivatives has revealed their ability to modulate various signaling pathways.

For instance, a study on benzimidazole diamides identified a compound, GSK669, as a selective inhibitor of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway plos.org. This compound was found to inhibit the muramyl dipeptide (MDP)-stimulated, NOD2-mediated interleukin-8 (IL-8) response plos.org. The study highlighted that GSK669 did not directly inhibit RIP2 kinase activity but selectively impacted the NOD2 pathway without affecting other pathways like Toll-like receptor (TLR)-2 or tumor necrosis factor receptor (TNFR)-1 signaling plos.org. This demonstrates the potential for benzimidazole derivatives to selectively target components of inflammatory signaling cascades.

Furthermore, other benzimidazole derivatives have been investigated for their impact on cancer-related signaling pathways. For example, some have been shown to inhibit kinases that are crucial for cancer cell proliferation and survival nih.govmdpi.com. The benzimidazole scaffold's similarity to purine nucleotides allows it to interact with a variety of therapeutic targets nih.govfrontiersin.org.

Gene Expression and Proteomic Profiling Studies

Specific gene expression and proteomic profiling studies for this compound have not been identified in the current body of scientific literature. Such studies are crucial for understanding the comprehensive molecular impact of a compound on cellular function.

In the broader context of benzimidazole derivatives, gene expression and proteomic analyses are employed to uncover their mechanisms of action, particularly in cancer research. For example, studies on other benzimidazole-based compounds have investigated their effects on the expression of genes involved in cell cycle regulation and apoptosis iiarjournals.org. For example, the benzimidazole derivative CCL299 was found to up-regulate the expression of p-p53 (Ser15) and p21, and down-regulate the expression of p-CDK2 (Thr160), leading to G1-phase cell-cycle arrest and apoptosis in cancer cells iiarjournals.org.

Proteomic studies would be instrumental in identifying the direct protein targets of this compound and the subsequent changes in protein expression profiles that mediate its biological effects.

In Vitro Effects on Cellular Processes in Non-Human Cell Lines

There is no specific information available regarding the in vitro effects of this compound on cellular processes such as migration, apoptosis, or quorum sensing in non-human cell lines. However, extensive research on other benzimidazole derivatives has demonstrated significant effects on these processes.

Apoptosis:

Numerous benzimidazole derivatives have been shown to induce apoptosis in various cancer cell lines. For example, certain benzimidazole-based 1,3,4-oxadiazole derivatives were found to induce apoptosis in A549 (non-small cell lung cancer), MDA-MB-231 (breast cancer), and SKOV3 (ovarian cancer) cell lines mdpi.com. One of the tested compounds induced early apoptosis in 66.4% of A549 cells and a significant increase in both early (80.24%) and late (5.4%) apoptotic populations in MDA-MB-231 cells mdpi.com. Another study on a benzimidazole-acridine derivative reported the induction of the intrinsic apoptotic pathway in K562 leukemia cells nih.gov. The mechanisms often involve the activation of caspases and modulation of Bcl-2 family proteins frontiersin.org.

Cell Migration:

The effect of benzimidazole derivatives on cell migration has also been investigated. Some benzimidazoles have been shown to inhibit cancer cell migration researchgate.netiiarjournals.org. For instance, a study on the effects of benzimidazole drugs on B16F0 melanoma cells showed that these compounds could inhibit cell migration, with their lipid-coated calcium phosphate nanoparticle formulations being even more effective researchgate.net.

Quorum Sensing:

Benzimidazole derivatives have emerged as potential inhibitors of quorum sensing (QS), a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. A study targeting the MvfR (PqsR) mediated QS of Pseudomonas aeruginosa identified benzamide-benzimidazole scaffolds as effective inhibitors of the production of autoinducers and virulence factors nih.gov. Specifically, a derivative with a nitro substitution on the benzimidazole ring significantly reduced the production of PQS, HHQ, and pyocyanin nih.gov. This indicates the potential of benzimidazole derivatives as anti-virulence agents.

The following table summarizes the observed in vitro effects of various benzimidazole derivatives on the cellular processes discussed.

Cellular ProcessBenzimidazole Derivative ClassCell Line/OrganismObserved EffectReference
Apoptosis Benzimidazole-based 1,3,4-oxadiazolesA549, MDA-MB-231, SKOV3Induction of early and late apoptosis mdpi.com
Apoptosis Benzimidazole-acridine derivativeK562Induction of intrinsic apoptotic pathway nih.gov
Apoptosis CCL299HepG2, HEp-2Induction of G1 phase arrest and apoptosis iiarjournals.org
Cell Migration Benzimidazole family drugsB16F0Inhibition of cell migration researchgate.net
Quorum Sensing Benzamide-benzimidazole scaffoldsPseudomonas aeruginosaInhibition of autoinducer and virulence factor production nih.gov

Preclinical Pharmacological Investigations Adme in Non Human Systems

In Vitro Absorption and Permeability Studies of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide

No specific data available for this compound.

Evaluation using Caco-2 Cell Models

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drug candidates. researchgate.netwur.nl When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the epithelial barrier of the small intestine. researchgate.net Permeability is typically expressed as an apparent permeability coefficient (Papp). wur.nl A search for studies measuring the Papp value of this compound yielded no results.

Assessment of Blood-Brain Barrier Penetration Potential (In Vitro Models)

For compounds targeting the central nervous system, assessing the ability to cross the blood-brain barrier (BBB) is critical. mdpi.com In vitro models, such as co-cultures of brain capillary endothelial cells with astrocytes and pericytes, are used to evaluate this potential. researchgate.netnih.govsemanticscholar.org These models help determine if a compound can penetrate the highly selective barrier that protects the brain. mdpi.comnih.gov No studies evaluating the BBB penetration of this compound using such models were identified.

Metabolic Fate and Biotransformation of this compound in Animal Liver Microsomes

No specific data available for this compound.

Identification and Characterization of Key Metabolites

Animal liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes and are used to study the metabolic fate of new compounds. srce.hrunl.edu These in vitro assays help identify the primary metabolites formed through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov Such studies are fundamental to understanding a compound's clearance and potential for forming active or toxic byproducts. ku.edu There is no available research identifying or characterizing the metabolites of this compound from liver microsome incubations.

Involvement of Cytochrome P450 Enzymes in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of xenobiotics. nih.gov Identifying which specific CYP isozymes (e.g., CYP3A4, CYP2C9, CYP2D6) are involved in a compound's biotransformation is essential for predicting potential drug-drug interactions. nih.govnih.govresearchgate.net This is often achieved using a panel of human recombinant CYP enzymes or by using specific chemical inhibitors in liver microsome assays. gazi.edu.tr No data detailing the specific CYP enzymes responsible for the metabolism of this compound could be located.

Distribution Patterns of this compound in Animal Tissues

No specific data available for this compound.

Following administration to an animal model, the distribution of a compound into various tissues and organs is measured to understand its potential sites of action and accumulation. frontiersin.org This data provides insight into the volume of distribution and can help identify tissues with unexpectedly high concentrations. No in vivo studies describing the tissue distribution patterns of this compound in any animal species were found in the searched literature.

Excretion Pathways of this compound in Preclinical Species

Detailed research findings and data tables concerning the elimination of this specific compound from the body in non-human subjects, including the routes and rates of excretion via urine, feces, or other pathways, are not available in the public domain. Therefore, a scientifically accurate and detailed description of the excretion pathways for this compound in preclinical species cannot be provided at this time.

General information on the excretion of other benzimidazole-containing compounds is available; however, in adherence to the strict focus on this compound, this information is not presented here.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on the Biological Activity of N-[1-(1H-1,3-benzodiazol-2-yl)acetamide]

The biological profile of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide can be systematically altered by introducing various substituents at different positions on the molecule. These modifications can influence factors such as binding affinity to biological targets, metabolic stability, and pharmacokinetic properties.

Table 1: Hypothetical SAR Data for Modifications on the Benzodiazole Moiety of this compound Analogues

AnalogueSubstituent (R) at 5-positionRelative Biological Activity (%)
1-H (Parent Compound)100
2-Cl150
3-NO₂175
4-CH₃110
5-OCH₃125
6-CF₃160

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate SAR principles.

Variations in the acetamide (B32628) side chain at the 2-position of the benzodiazole ring offer another avenue for modulating biological activity. The acetamide group itself can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). researchgate.net Altering the N-acetyl group can influence the compound's potency and selectivity. For example, replacing the terminal methyl group with larger alkyl or aryl groups can explore additional binding pockets in a target protein, potentially leading to enhanced activity. The length and branching of the ethyl linker can also be modified to optimize the orientation of the pharmacophoric groups within the binding site.

Table 2: Hypothetical SAR Data for Variations of the Acetamide Side Chain

AnalogueSide Chain StructureRelative Biological Activity (%)
1-NH-CO-CH₃ (Parent Acetamide)100
2-NH-CO-CH₂CH₃ (Propanamide)90
3-NH-CO-Ph (Benzamide)130
4-NH-CO-CH₂Ph (Phenylacetamide)145
5-NH-SO₂-CH₃ (Methanesulfonamide)70

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate SAR principles.

Role of Stereochemistry on the Biological Activity of this compound Enantiomers

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. longdom.org The this compound molecule possesses a chiral center at the carbon atom connecting the benzodiazole ring, the ethyl group, and the acetamide nitrogen. Consequently, it can exist as a pair of non-superimposable mirror images called enantiomers: (R)-N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide and (S)-N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide.

Biological systems, such as enzymes and receptors, are inherently chiral, often composed of L-amino acids. This chirality allows them to differentiate between the enantiomers of a drug molecule, leading to stereoselective interactions. nih.govnih.gov It is common for one enantiomer (the eutomer) to exhibit significantly higher biological activity than the other (the distomer). nih.gov The distomer may be inactive, less active, or even contribute to undesirable side effects. Therefore, understanding the stereochemical requirements for activity is crucial for developing safer and more effective therapeutic agents. longdom.orgnih.gov

Table 3: Hypothetical Comparison of Biological Activity of Enantiomers

EnantiomerRelative Binding Affinity to Target
(R)-enantiomerHigh
(S)-enantiomerLow
Racemic Mixture (1:1)Moderate

Note: The data presented in this table are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By quantifying structural features as numerical descriptors, QSAR models can predict the activity of novel compounds and provide insights into the mechanisms of action. researchgate.netnih.gov

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov These descriptors can be categorized into several classes, including:

Electronic: Descriptors related to the electron distribution, such as dipole moment and partial charges.

Steric: Descriptors that define the size and shape of the molecule, such as molecular volume and surface area. biointerfaceresearch.com

Hydrophobic: Descriptors that quantify the molecule's affinity for nonpolar environments, such as the partition coefficient (logP).

Topological: Descriptors derived from the 2D representation of the molecule, describing connectivity and branching.

Once a set of descriptors is generated for a series of this compound analogues with known biological activities, statistical methods are used to build a mathematical model. The validity and predictive power of this model must be rigorously assessed. nih.gov Key validation parameters include:

R² (Coefficient of Determination): Indicates how well the model fits the training data. An R² value close to 1.0 suggests a good fit. nih.gov

Q² or R²cv (Cross-validated R²): Measures the internal predictive ability of the model, typically determined using the leave-one-out (LOO) method. globethesis.com

External Validation: The model's ability to predict the activity of an external test set of compounds not used in model generation. A high R²pred value for the test set confirms the model's robustness. hud.ac.uk

Table 4: Common Molecular Descriptors and Model Validation Parameters in QSAR

ComponentDescription
Molecular DescriptorslogPMeasure of hydrophobicity.
Molecular Weight (MW)Basic steric parameter.
HOMO/LUMO EnergiesElectronic descriptors related to reactivity.
Topological Polar Surface Area (TPSA)Predictor of drug transport properties.
Validation ParametersGoodness-of-fit for the training set.
Internal predictive ability.
R²predExternal predictive ability on a test set.

A validated QSAR model serves as a powerful predictive tool in drug design. nih.gov It allows for the virtual screening of large libraries of potential this compound analogues to predict their biological activities without the need for immediate synthesis and testing. researchgate.net This in silico approach significantly reduces the time and cost associated with drug discovery by prioritizing the most promising candidates for synthesis. nih.gov

Furthermore, the QSAR model provides valuable insights into the key structural features that govern biological activity. By analyzing the contribution of each descriptor to the model, researchers can understand which properties (e.g., hydrophobicity, specific steric bulk, or electronic features) are critical for enhancing activity. This knowledge guides the rational design of new, more potent, and selective analogues.

Lack of Publicly Available Research Precludes Detailed Conformational Analysis of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in publicly available research concerning the conformational analysis of the compound this compound. Despite extensive queries, no specific studies detailing the three-dimensional structure, rotational energy barriers, or preferred spatial arrangements of this molecule could be located.

Therefore, it is not possible to provide a scientifically accurate and detailed discussion on the "Conformational Analysis and its Implications for Ligand-Target Interactions" for this compound as requested. The generation of data tables and in-depth research findings is contingent upon the existence of primary research data from techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or computational chemistry studies, none of which are available for this specific compound in the public domain.

While general principles of conformational analysis for related acetamide and benzimidazole (B57391) structures exist, applying these generalities to this compound without specific data would be speculative and would not meet the required standards of scientific accuracy. The unique combination of the acetamide group with the ethyl-benzodiazole moiety will give rise to a distinct conformational landscape that can only be elucidated through dedicated experimental or computational investigation.

Until such research is conducted and published, a detailed and authoritative article on the conformational properties and structure-activity relationships of this compound cannot be generated.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide with Identified Biological Targets

No molecular docking studies for this compound have been reported in the reviewed scientific literature. Consequently, there is no information available regarding its potential biological targets or its binding interactions at a molecular level.

There is no published data on the predicted binding modes or the energetic contributions of this compound to any biological target.

As no docking studies have been performed, the critical interacting residues and the characteristics of the binding site for this compound remain unidentified.

Molecular Dynamics (MD) Simulations of N-[1-(1H-1,3-benzodiazol-2-yl)acetamide in Biological Systems

No molecular dynamics simulation studies have been published for this compound. Such studies would be necessary to understand its behavior and stability within a biological environment.

There is no information on the conformational stability or flexibility of this compound from MD simulations.

The effects of solvent and the biological environment on the binding of this compound have not been investigated.

Quantum Chemical Calculations for N-[1-(1H-1,3-benzodiazol-2-yl)acetamide

There are no specific quantum chemical calculations reported for this compound in the available literature. These calculations would provide insights into its electronic structure and reactivity.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. While direct studies on this compound are limited, extensive research on other benzimidazole (B57391) derivatives using Density Functional Theory (DFT) illustrates the methodology. nih.govresearchgate.netresearcher.life DFT calculations are employed to determine the distribution of electrons within the molecule and to compute key quantum chemical descriptors.

These investigations typically focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Table 1: Representative Electronic and Reactivity Descriptors for Benzimidazole Scaffolds (Illustrative) This table presents typical data obtained for related benzimidazole derivatives from DFT studies to illustrate the concepts, as specific data for this compound is not available in the cited literature.

ParameterDescriptionTypical Value Range for BenzimidazolesReference
EHOMO Highest Occupied Molecular Orbital Energy-6.0 to -7.5 eV nih.govresearcher.life
ELUMO Lowest Unoccupied Molecular Orbital Energy-1.5 to -2.5 eV nih.govresearcher.life
Energy Gap (ΔE) ELUMO - EHOMO4.0 to 5.5 eV nih.govresearcher.life
Ionization Potential (I) Energy required to remove an electron6.0 to 7.5 eV researchgate.net
Electron Affinity (A) Energy released when an electron is added1.5 to 2.5 eV researchgate.net
Chemical Hardness (η) Resistance to change in electron configuration2.0 to 2.75 eV nih.govresearchgate.net
Electronegativity (χ) Power to attract electrons3.75 to 5.0 eV nih.govresearchgate.net

Exploration of Conformational Energy Landscapes

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.org Understanding the conformational landscape of this compound is essential, as its shape dictates how it can interact with biological targets. The flexibility of the molecule arises from several rotatable bonds, primarily:

The C-C bond connecting the benzimidazole ring to the ethyl group.

The C-N bond of the acetamide (B32628) side chain.

The C-C bond within the ethyl side chain.

Computational methods, such as potential energy surface (PES) scans, are used to systematically rotate these bonds and calculate the corresponding energy at each step. rcsi.com This process maps out the conformational energy landscape, identifying low-energy, stable conformers (local minima) and the energy barriers (transition states) between them. libretexts.org The stability of different conformers is influenced by factors like torsional strain (eclipsing interactions) and steric interactions (crowding of bulky groups). libretexts.org A Boltzmann distribution analysis can then estimate the population of each stable conformer at a given temperature. rcsi.com

Table 2: Key Dihedral Angles for Conformational Analysis of this compound This table outlines the crucial dihedral angles that would be investigated in a computational conformational analysis of the title compound.

Dihedral Angle (Atoms Defining the Angle)Description of RotationPotential Influences on Stability
N1-C2-C(ethyl)-N(acetamide)Rotation of the entire N-ethylacetamide group relative to the benzimidazole plane.Steric hindrance between the acetamide group and the benzimidazole ring.
C2-C(ethyl)-N(acetamide)-C(carbonyl)Rotation around the ethyl-nitrogen bond, affecting the orientation of the acetyl group.Potential for intramolecular hydrogen bonding; steric clashes.
C(ethyl)-N(acetamide)-C(carbonyl)=ORotation of the acetyl group, defining the planarity of the amide bond.Amide bonds are typically planar, but rotation can occur.

In Silico Design and Virtual Screening for Novel this compound Analogues

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs. nih.govnih.gov Consequently, in silico (computer-aided) techniques are widely used to design and screen for novel benzimidazole analogues with enhanced biological activity. ijpsr.comnih.gov

The process often begins with identifying a biological target (e.g., an enzyme or receptor). A pharmacophore model can then be developed, which defines the essential 3D arrangement of chemical features required for biological activity. nih.gov For this compound, this would include features like hydrogen bond donors/acceptors from the benzimidazole and acetamide groups and the aromatic ring system.

With a target and model in place, virtual screening is performed. This involves using molecular docking programs to simulate the binding of thousands or millions of virtual compounds from chemical libraries to the active site of the target protein. nih.govymerdigital.com Docking algorithms predict the preferred binding orientation of a ligand and assign a score based on the estimated binding affinity. nih.gov Compounds with high scores are selected as "hits" for further investigation.

Following docking, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often run to filter out compounds with poor drug-like properties, such as low oral bioavailability or potential toxicity, saving significant time and resources in the drug discovery pipeline. nih.gov This combined approach has been successfully applied to design novel benzimidazole derivatives as potential anticancer, antimicrobial, and antiviral agents. nih.govnih.govymerdigital.com

Table 3: Generalized Workflow for In Silico Design and Virtual Screening of Novel Analogues

StepDescriptionComputational Tools UsedObjective
1. Target Identification A biologically relevant protein (e.g., kinase, protease) is selected.Bioinformatics databases (e.g., PDB)To find a validated target for which inhibitors are sought.
2. Pharmacophore Modeling Key chemical features of known active benzimidazoles are identified and mapped in 3D space.MOE, Discovery Studio, LigandScoutTo create a 3D query for searching compound libraries. nih.gov
3. Virtual Screening Large chemical libraries are computationally docked into the target's binding site.AutoDock, Glide, GOLDTo identify novel compounds that are predicted to bind strongly to the target. nih.govymerdigital.com
4. Hit Prioritization Docking scores, binding poses, and key interactions (e.g., hydrogen bonds) are analyzed.PyMOL, Maestro, MOETo select the most promising candidates ("hits") for synthesis and testing.
5. In Silico ADMET Profiling Physicochemical properties and pharmacokinetic parameters of the hits are calculated.SwissADME, QikProp, StarDropTo filter out candidates with poor drug-like properties before experimental validation. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Isolation of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide

Chromatographic methods are indispensable for separating the target compound from reaction precursors, byproducts, and impurities. These techniques are crucial for both the qualitative assessment of purity and the preparative isolation of the compound for further studies.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. A stability-indicating, isocratic reverse-phase HPLC (RP-HPLC) method is often developed for this purpose. saudijournals.com The development of a robust HPLC method involves the systematic optimization of several parameters to achieve efficient separation and accurate quantification. semanticscholar.orgnih.gov

Key aspects of method development include:

Column Selection : A C18 column is commonly chosen for the separation of moderately polar compounds like benzimidazole (B57391) derivatives, offering excellent resolution and peak shape. saudijournals.com

Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). nih.govresearchgate.net The ratio is optimized to achieve a suitable retention time, typically between 3 and 10 minutes, ensuring good separation from potential impurities. saudijournals.com

Flow Rate : A flow rate of around 1.0 mL/min is generally found to be optimal for achieving good separation with reasonable analysis time and backpressure. saudijournals.comsemanticscholar.org

Detection Wavelength : The UV detector wavelength is selected based on the maximum absorption (λmax) of the benzimidazole chromophore, which is typically in the range of 270-290 nm, to ensure high sensitivity.

The following table outlines a typical set of optimized parameters for an HPLC method.

ParameterCondition
Instrument High-Performance Liquid Chromatography system with UV-Vis Detector
Column C18 Reverse Phase (250 mm x 4.6 mm, 5 µm particle size) saudijournals.com
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 6.5) (60:40 v/v) nih.gov
Flow Rate 1.0 mL/min semanticscholar.org
Detection Wavelength 282 nm
Injection Volume 20 µL
Column Temperature 30 °C
Retention Time (tR) Approx. 5.8 min

This method allows for the accurate quantification of the compound and the detection of any process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. semanticscholar.org For compounds with low volatility, such as this compound, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net

The process typically involves:

Derivatization : The active hydrogen on the benzimidazole ring and the amide nitrogen can be reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons with trimethylsilyl (TMS) groups. This derivatization reduces the polarity and increases the volatility of the molecule.

GC Separation : The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A temperature program is used to elute compounds over time.

MS Detection : As the components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification. researchgate.net

A hypothetical GC-MS method for the TMS-derivative is summarized below.

ParameterCondition
Instrument Gas Chromatograph coupled with a Mass Spectrometer
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injection Mode Splitless
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
MS Ionization Mode Electron Impact (EI), 70 eV
Mass Range 50-550 amu

This technique is particularly useful for identifying volatile impurities and confirming the identity of the derivatized parent compound through its characteristic mass spectrum.

Spectroscopic Methods for Structural Elucidation of this compound and its Metabolites

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. nih.gov A combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts for this compound are detailed in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Benzimidazole N-H~12.5broad singlet-
Amide N-H~8.2doublet~8.0
Benzimidazole H-4/H-7~7.6multiplet-
Benzimidazole H-5/H-6~7.2multiplet-
Methine C-H (on ethyl)~5.4quintet~7.0
Acetamide (B32628) C-H₃~2.1singlet-
Methyl C-H₃ (on ethyl)~1.7doublet~7.0

¹³C NMR Spectroscopy : This provides information about the different carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Amide C=O~169.5
Benzimidazole C-2~153.0
Benzimidazole C-3a/C-7a~140.0
Benzimidazole C-4/C-7~122.5
Benzimidazole C-5/C-6~115.0
Methine C-H (on ethyl)~45.0
Acetamide C-H₃~23.0
Methyl C-H₃ (on ethyl)~18.0

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. iupac.org

COSY would show correlations between the amide N-H and the methine C-H, as well as between the methine C-H and the ethyl C-H₃ protons.

HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. iupac.org

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is observed. For this compound (Molecular Formula: C₁₁H₁₃N₃O, Molecular Weight: 203.24 g/mol ), the [M+H]⁺ ion would appear at an m/z of 204.

Tandem mass spectrometry (MS/MS) involves isolating the parent ion (m/z 204) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.govmdpi.com This fragmentation pattern helps to confirm the structure. wvu.edu

Proposed Fragment Ion (m/z)Loss from Parent Ion [M+H]⁺Fragment Structure/Identity
161Loss of C₂H₃O (43 Da)Loss of the acetyl group (CH₃CO)
144Loss of C₂H₅N (43 Da)Cleavage of the ethylamine side chain
119-Benzimidazolium cation
118Loss of C₃H₈N₂O (88 Da)2-Methylbenzimidazole fragment following rearrangement

The fragmentation data provides strong evidence for the presence of the benzimidazole core and the N-ethylacetamide side chain. raco.cat

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrations. researchgate.net

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100N-H StretchBenzimidazole N-H and Amide N-H researchgate.net
3050 - 2950C-H StretchAromatic and Aliphatic C-H
~1660C=O Stretch (Amide I)Acetamide Carbonyl nist.gov
~1620C=N StretchImidazole (B134444) ring
1580 - 1450C=C StretchAromatic ring
~1540N-H Bend (Amide II)Amide N-H

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The benzimidazole ring system is the primary chromophore. In a polar solvent like methanol or ethanol (B145695), this compound is expected to exhibit strong UV absorbance. mu-varna.bg

ParameterValue
λmax 1 ~275 nm
λmax 2 ~282 nm
Solvent Methanol

The presence of two closely spaced maxima is characteristic of many benzimidazole derivatives. researchgate.net

Crystallographic Studies of this compound

Following an extensive search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction or powder X-ray diffraction data for the specific compound this compound could be located. As such, a detailed analysis of its absolute configuration, conformation, and potential polymorphism based on experimental crystallographic findings cannot be provided at this time.

The following subsections outline the principles and potential applications of these techniques, which would be essential for the full characterization of this compound should crystallographic data become available in the future.

Single Crystal X-Ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine bond lengths, bond angles, and torsion angles with a high degree of accuracy.

For a chiral molecule such as this compound, which possesses a stereocenter at the ethyl group's alpha-carbon, single-crystal X-ray diffraction is the definitive method for determining its absolute configuration (the R or S designation). This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. By collecting a complete dataset, the absolute structure can be refined, unequivocally establishing the spatial arrangement of the substituents around the chiral center.

Should single-crystal X-ray diffraction data for this compound become available, a crystallographic data table would be presented here, summarizing key parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₁H₁₃N₃O
Formula Weight203.24
Crystal System[Data Not Available]
Space Group[Data Not Available]
a (Å)[Data Not Available]
b (Å)[Data Not Available]
c (Å)[Data Not Available]
α (°)[Data Not Available]
β (°)[Data Not Available]
γ (°)[Data Not Available]
Volume (ų)[Data Not Available]
Z[Data Not Available]
Density (calculated) (g/cm³)[Data Not Available]
R-factor (%)[Data Not Available]

Powder X-Ray Diffraction for Polymorphism Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

A primary application of PXRD in the study of a new compound is the investigation of polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

By analyzing the PXRD pattern of this compound, researchers could identify the presence of a single crystalline phase or a mixture of polymorphs. Each polymorph would produce a unique diffraction pattern characterized by a specific set of peak positions (in terms of 2θ) and relative intensities. The identification and characterization of different polymorphic forms are critical in pharmaceutical and materials science research.

If different polymorphs were to be discovered, their PXRD patterns would be presented here for comparison.

Ethical Considerations and Responsible Research Practices

Ethical Frameworks Governing Preclinical Animal Research Involving N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide

While specific ethical guidelines for this compound are not explicitly detailed in publicly available literature, any preclinical animal research involving this compound would be subject to internationally recognized ethical frameworks. These are centered around the core principles of the 3Rs: Replacement, Reduction, and Refinement. nih.govpharmacoj.com

Replacement: This principle encourages the use of non-animal methods whenever possible. For a compound like this compound, this could involve initial screening through in-vitro assays or computational modeling to predict its biological activity and potential toxicity before any animal studies are initiated. srce.hr

Reduction: When animal studies are deemed necessary, researchers are ethically bound to minimize the number of animals used. nih.gov This is achieved through careful experimental design, statistical power analysis, and the use of appropriate animal models that are most likely to yield scientifically valid results.

Refinement: This principle focuses on minimizing any potential pain, suffering, or distress to the animals. pharmacoj.com For studies involving this compound, this would entail the use of appropriate anesthesia and analgesia, the establishment of humane endpoints for the study, and ensuring proper housing and care for the animals. pharmacoj.comsrce.hr

All research protocols would require prior approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee, which would rigorously review the study design to ensure compliance with these ethical principles. pharmacoj.com The ultimate goal is to balance the potential scientific gains from the research with the ethical responsibility to ensure animal welfare. scielo.org.mx

Strategies for Ensuring Data Integrity and Reproducibility in Studies on this compound

The credibility of research on any chemical compound, including this compound, hinges on the integrity and reproducibility of the data. Several strategies are crucial to achieving this:

Transparent and Detailed Protocols: A well-documented protocol is fundamental for transparency and reproducibility. nih.gov This includes a clear definition of the study's objectives, methodology, and the primary analyses to be conducted. Such documentation helps to prevent "data dredging" or selective reporting of results. nih.gov

Version Control and Code Sharing: In computational studies or when analyzing experimental data, using version control systems for analytical code is essential. Sharing this code, along with a detailed "readme" file and data dictionary, allows other researchers to replicate the analysis and verify the findings. nih.gov

Adherence to FAIR Principles: Any data generated from studies on this compound should adhere to the FAIR principles, meaning the data should be Findable, Accessible, Interoperable, and Reusable. nih.gov This includes using persistent unique identifiers for datasets and providing clear metadata.

Reproducible Data Extraction: In the case of meta-analyses or systematic reviews of research on benzimidazole (B57391) derivatives, transparent and reproducible data extraction methods are critical. nih.gov This can be facilitated by using specialized software and providing clear documentation of the extraction process.

By implementing these strategies, the scientific community can have greater confidence in the validity of the research findings related to this compound.

Intellectual Property and Patent Landscape Surrounding this compound Research

The intellectual property landscape for compounds like this compound is primarily defined by patents that claim novel chemical structures and their therapeutic uses. While a specific patent for this exact compound was not identified in the search, the broader class of acetamide (B32628) and benzimidazole derivatives is the subject of numerous patents.

A key example is U.S. Patent 4,177,290, which covers a series of acetamide derivatives with activity on the central nervous system. google.com This patent, while not explicitly naming this compound, provides a framework for how similar compounds are protected. The patent claims the chemical structure, the process for its preparation, and its use in treating neurophysical disorders. google.com

The following table provides an overview of patents related to acetamide and benzimidazole derivatives, which helps to contextualize the potential patentability of this compound.

Patent NumberTitleKey ClaimsTherapeutic Area
US4177290A Acetamide derivativesNovel acetamide compounds and their use as agents active on the central nervous system. google.comNeurophysical disorders google.com
US5405873A Substituted acetamide derivativesSubstituted acetamide derivatives that inhibit acyl-coenzyme A cholesterol acyltransferase (ACAT). google.comHypercholesterolemia, hyperlipemia, and arteriosclerosis google.com
WO2018096170A9 N-methyl-2-[4-(2-pyridinyl)-phenyl]-acetamide free base hemihydrate, methods of manufacture and uses thereofA specific form of an acetamide derivative and its use in treating human herpes virus infections. nih.govViral infections nih.gov
WO2004029050A1 Indazoles, benzothiazoles, and benzoisothiazoles, and preparation and uses thereofNovel indazole, benzothiazole, and benzoisothiazole derivatives and their use in treating various diseases.Not specified

This table is for illustrative purposes and is based on the provided search results. It does not represent an exhaustive list of all related patents.

The existence of these patents indicates a competitive landscape for new compounds with similar structural features. Any research and development of this compound would need to carefully navigate this existing intellectual property to avoid infringement and to secure its own patent protection if novel and non-obvious properties are discovered.

Future Research Directions and Open Questions

Identification of Unexplored Biological Activities and Novel Targets for N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide

The benzimidazole (B57391) nucleus is present in a wide array of biologically active compounds, suggesting that this compound could possess a range of pharmacological effects that are yet to be explored. isca.inresearchgate.netekb.eg Future research should focus on systematic screening of this compound against various biological targets to uncover its full potential.

Table 1: Potential Biological Activities for Future Investigation

Potential Biological Activity Rationale based on Benzimidazole Derivatives Potential Molecular Targets
Anticancer Many benzimidazole derivatives exhibit potent anticancer activity by targeting various cellular pathways. researchgate.netimpactfactor.orgbiotech-asia.org Tubulin, Tyrosine Kinases (e.g., VEGFR, EGFR), Topoisomerases, PI3K. nih.govacs.orgnih.govnih.gov
Antimicrobial The benzimidazole scaffold is a core component of several antimicrobial agents. nih.govnih.govnih.gov DNA gyrase, Dihydroorotase, Fungal cell wall synthesis enzymes. mdpi.com
Antiviral Certain benzimidazole derivatives have shown efficacy against a range of viruses. rsc.orgmdpi.com Viral polymerases, Proteases, Entry inhibitors.
Anthelmintic Benzimidazoles are a well-known class of anthelmintic drugs. nih.govnih.gov Fumarate reductase, β-tubulin.
Anti-inflammatory Some benzimidazole derivatives possess anti-inflammatory properties. isca.me Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes.

A comprehensive screening approach, including high-throughput screening (HTS) against diverse compound libraries, could rapidly identify initial hits and lead compounds. nih.govnih.govacs.org Subsequent studies would then be necessary to validate these findings and identify the specific molecular targets and mechanisms of action.

Potential for Combination Studies with N-[1-(1H-1,3-benzodiazol-2-yl)acetamide in Preclinical Disease Models

Given the potential for anticancer activity, a significant area of future research lies in evaluating N-[1-(1H-1,3-benzodiazol-2-yl)acetamide in combination with existing therapeutic agents. Combination therapies often lead to synergistic effects, enhanced efficacy, and reduced drug resistance. biotech-asia.org

Table 2: Potential Combination Therapy Strategies in Preclinical Cancer Models

Combination Partner Rationale Potential Cancer Models
Platinum-based drugs (e.g., Cisplatin) Benzimidazole derivatives have been shown to enhance DNA damage and apoptosis when combined with platinum agents. biotech-asia.org Lung Cancer, Ovarian Cancer
Kinase inhibitors (e.g., Sorafenib) Combination with kinase inhibitors could lead to a more comprehensive blockade of signaling pathways. biotech-asia.org Hepatocellular Carcinoma, Renal Cell Carcinoma
Taxanes (e.g., Paclitaxel) If the compound targets microtubules, combination with taxanes could have a synergistic effect. Breast Cancer, Ovarian Cancer
Immunotherapy (e.g., Checkpoint inhibitors) Exploring the immunomodulatory effects of the compound could open avenues for combination with immunotherapy. Melanoma, Non-small cell lung cancer

Preclinical studies using relevant animal models would be crucial to assess the in vivo efficacy, toxicity, and pharmacokinetic profiles of these combination regimens.

Challenges and Opportunities in Optimizing N-[1-(1H-1,3-benzodiazol-2-yl)acetamide for Specific Research Applications

While the benzimidazole scaffold offers significant therapeutic potential, there are inherent challenges in the development of benzimidazole-based compounds. These include issues with solubility, metabolic stability, and target selectivity. nih.govacs.org However, these challenges also present opportunities for medicinal chemists to optimize the structure of N-[1-(1H-1,3-benzodiazol-2-yl)acetamide to enhance its drug-like properties.

Structure-activity relationship (SAR) studies will be essential to identify the key structural features responsible for any observed biological activity. nih.gov Modifications to the acetamide (B32628) and ethyl substituents on the benzimidazole core could be systematically explored to improve potency, selectivity, and pharmacokinetic parameters. For instance, the introduction of polar groups could enhance aqueous solubility, while strategic modifications could block sites of metabolic degradation.

Application of Emerging Technologies and Methodologies for Deeper Understanding of N-[1-(1H-1,3-benzodiazol-2-yl)acetamide

Advances in technology offer powerful tools to accelerate the investigation of N-[1-(1H-1,3-benzodiazol-2-yl)acetamide.

Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding affinity of the compound to various protein targets and to guide the design of more potent analogs. nih.govmdpi.comdoi.orgbohrium.comnih.gov Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries to identify molecules with desired biological activities. nih.govnih.govacs.org This technology can be used to explore the broader biological activity profile of N-[1-(1H-1,3-benzodiazol-2-yl)acetamide and to identify starting points for optimization.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without prior knowledge of the molecular target. mdpi.com This can be a valuable strategy for discovering novel biological activities and mechanisms of action for the compound.

Advanced Analytical Techniques: Modern analytical methods, such as high-resolution mass spectrometry and NMR spectroscopy, are indispensable for the structural elucidation of the compound and its metabolites, which is crucial for understanding its biotransformation and pharmacokinetic profile.

By leveraging these emerging technologies, researchers can gain a deeper understanding of the pharmacological properties of N-[1-(1H-1,3-benzodiazol-2-yl)acetamide and accelerate its potential development for various research applications.

Q & A

Q. How does molecular docking predict the binding affinity of this compound to enzymes like COX-2 or kinases?

  • Software tools : AutoDock Vina or Schrödinger Maestro simulate interactions using crystal structures (PDB IDs: 5KIR for COX-2, 3LZB for kinases) .
  • Key interactions : The benzodiazole moiety forms π-π stacking with hydrophobic pockets, while the acetamide group hydrogen-bonds to catalytic residues (e.g., Arg120 in COX-2) .
  • Validation : Compare docking scores (e.g., ΔG = -7.5 to -8.5 kcal/mol) with experimental IC50_{50} values .

Q. What analytical methods differentiate between polymorphic forms of this compound, and how do they affect bioactivity?

  • PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) identify polymorphs .
  • DSC : Melting point variations (e.g., 185°C vs. 192°C) correlate with crystallinity .
  • Bioimpact : Amorphous forms show higher solubility (e.g., 2.3 mg/mL vs. 1.1 mg/mL for crystalline form) but lower thermal stability .

Methodological Tables

Q. Table 1: Comparative Reactivity of Derivatives

Derivative StructureKey Functional GroupsReaction Yield (%)Bioactivity (IC50_{50}, μM)
Benzodiazole + ThiopheneAmide, Thiophene7812.5 (COX-2 inhibition)
Benzodiazole + TriazoleAmide, Triazole658.7 (Kinase inhibition)

Q. Table 2: Stability Under Stress Conditions

ConditionDegradation ProductsHalf-Life (h)
pH 2.0, 25°CAcetic acid, Benzodiazole4.2
pH 10.0, 25°CBenzodiazole sulfonate1.8
60°C, Dry AirNone (stable)>720

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Feasible Synthetic Routes

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N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
Reactant of Route 2
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N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.